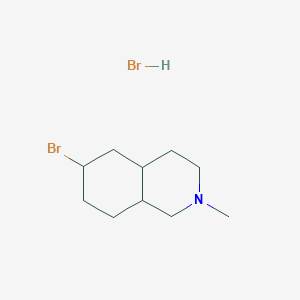
10-(Thiophosphonooxy)decyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Thiophosphonooxy)decyl methacrylate is a chemical compound with the molecular formula C14H27O5PS. It is a derivative of methacrylate, featuring a thiophosphonooxy group attached to a decyl chain.
Méthodes De Préparation
The synthesis of 10-(Thiophosphonooxy)decyl methacrylate typically involves the reaction of 10-hydroxydecyl methacrylate with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
10-(Thiophosphonooxy)decyl methacrylate can undergo various chemical reactions, including:
Oxidation: The thiophosphonooxy group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiophosphonooxy group to thiol or other reduced forms.
Substitution: The methacrylate group can participate in polymerization reactions, forming polymers with unique properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and radical initiators for polymerization. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
10-(Thiophosphonooxy)decyl methacrylate has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of specialty polymers with enhanced properties such as improved adhesion, flexibility, and chemical resistance.
Material Chemistry: The compound is utilized in the development of advanced materials for coatings, adhesives, and sealants.
Biology and Medicine: Research is ongoing to explore its potential in biomedical applications, including drug delivery systems and biocompatible materials.
Mécanisme D'action
The mechanism of action of 10-(Thiophosphonooxy)decyl methacrylate involves its ability to undergo polymerization, forming long chains that impart unique properties to the resulting materials. The thiophosphonooxy group can interact with various molecular targets, enhancing the adhesion and stability of the polymers. The pathways involved include radical polymerization and cross-linking reactions, which contribute to the formation of robust polymer networks .
Comparaison Avec Des Composés Similaires
10-(Thiophosphonooxy)decyl methacrylate can be compared with similar compounds such as 10-(Phosphonooxy)decyl methacrylate. While both compounds share a similar structure, the presence of the thiophosphonooxy group in this compound imparts different chemical and physical properties. For example, the thiophosphonooxy group may offer enhanced reactivity and stability under certain conditions compared to the phosphonooxy group .
Similar compounds include:
- 10-(Phosphonooxy)decyl methacrylate
- 10-Methacryloyloxydecyl dihydrogen phosphate
These compounds are used in similar applications but may differ in their specific properties and reactivity.
Propriétés
Formule moléculaire |
C14H27O6PS |
|---|---|
Poids moléculaire |
354.40 g/mol |
Nom IUPAC |
10-[hydroxy(sulfanyloxy)phosphoryl]oxydecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H27O6PS/c1-13(2)14(15)18-11-9-7-5-3-4-6-8-10-12-19-21(16,17)20-22/h22H,1,3-12H2,2H3,(H,16,17) |
Clé InChI |
RJDHMMAAXNYHHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCCCCCCCOP(=O)(O)OS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





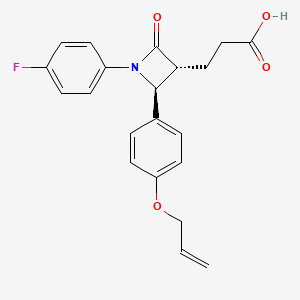
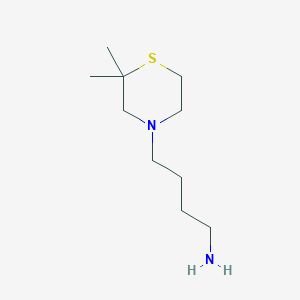
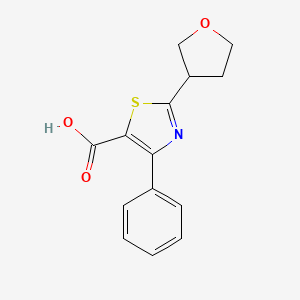

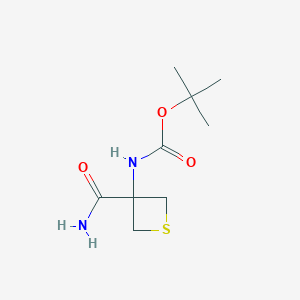

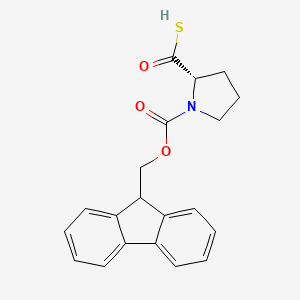
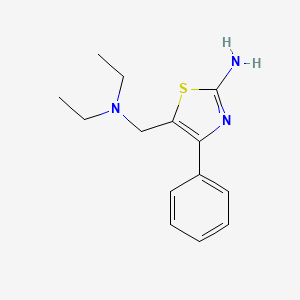
![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)
